molecular formula C15H16N4O2 B2720302 2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097917-57-0

2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2720302
CAS No.: 2097917-57-0
M. Wt: 284.319
InChI Key: HTMFYRGVOTYUHL-UHFFFAOYSA-N
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Description

2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that features a phenoxy group, a pyridazinyl group, and an azetidinyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by cyclization.

    Formation of the Azetidinyl Group: The azetidinyl group is often introduced via a cyclization reaction involving a suitable amine and a halogenated precursor.

    Coupling of the Phenoxy Group: The phenoxy group is typically introduced through a nucleophilic substitution reaction involving a phenol derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds containing the pyridazinone moiety, which exhibit a wide range of pharmacological activities.

    Azetidinone Derivatives: Compounds containing the azetidinone ring, known for their antimicrobial and anticancer properties.

Uniqueness

2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is unique due to the combination of the phenoxy, pyridazinyl, and azetidinyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-phenoxy-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(11-21-13-5-2-1-3-6-13)19-9-12(10-19)17-14-7-4-8-16-18-14/h1-8,12H,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMFYRGVOTYUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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